![molecular formula C21H26N2O3S B2471184 4-tert-butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide CAS No. 727689-12-5](/img/structure/B2471184.png)

4-tert-butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

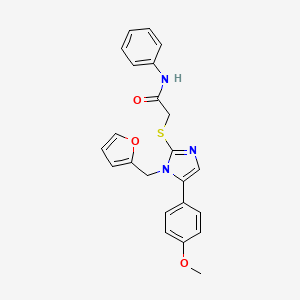

The compound “4-tert-butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide” is a complex organic molecule. It is related to a series of compounds that possess terminal sulfonamide derivatives . These compounds have been studied for their anti-inflammatory effects .

Synthesis Analysis

The synthesis of similar compounds involves the design and creation of a series of pyridine derivatives possessing terminal ethyl or propyl sulfonamides . The synthesis process often involves the use of various organic chemistry techniques and reagents .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as X-ray powder diffraction . This allows for the determination of the crystal form of the compound .Scientific Research Applications

Potential in Treating Neurological Conditions

Compounds structurally related to 4-tert-butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide have been explored for their potential in treating various neurological conditions. For instance, derivatives of benzenesulfonamides have been evaluated for their inhibitory activity against enzymes like kynurenine 3-hydroxylase, which is pivotal in the kynurenine pathway involved in neurodegenerative diseases. High-affinity inhibitors of this enzyme have shown promising results in potentially managing neurological disorders through modulation of metabolites like kynurenic acid, known for its neuroprotective effects (Röver et al., 1997).

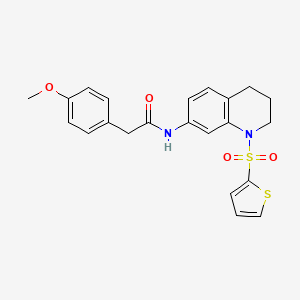

Role in Pain Management

Certain benzenesulfonamide derivatives have been synthesized to target specific receptors or enzymes associated with pain and inflammation, offering insights into pain management strategies. For instance, studies have demonstrated the effectiveness of these compounds in pathological pain models in mice, indicating their potential utility in creating new analgesic agents (Lobo et al., 2015).

Impact on Anticonvulsant Therapy

The synthesis and pharmacological evaluation of novel benzenesulfonamide derivatives have also shown potential as anticonvulsant agents. These studies highlight the promise of these compounds in the development of new treatments for epilepsy, showcasing their efficacy in seizure protection in experimental models (Wang et al., 2015).

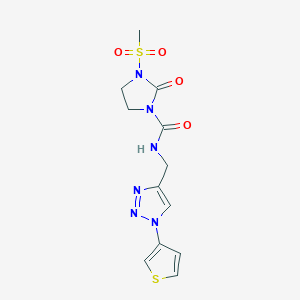

Exploring Multi-Targeted Therapeutic Approaches

Derivatives containing pyrimidine and pyrrolidine cores have been synthesized and evaluated to target multiple enzymes simultaneously, addressing issues like neuroinflammation and cholinergic deficit in conditions like Alzheimer's disease. These compounds have shown excellent inhibitory activity against targets such as COX-2, 5-LOX, and cholinesterase enzymes, providing a comprehensive approach to managing neurodegenerative conditions (Javed et al., 2021).

Mechanism of Action

Target of Action

It is known that pyrrolidine derivatives, a key structural component of this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in a unique manner, potentially leading to various biological effects .

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to have target selectivity and can influence various biological pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Future Directions

properties

IUPAC Name |

4-tert-butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-21(2,3)17-8-12-19(13-9-17)27(25,26)22-18-10-6-16(7-11-18)20(24)23-14-4-5-15-23/h6-13,22H,4-5,14-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTUYPBUPVZPCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride](/img/structure/B2471106.png)

![N-(4-methoxyphenyl)-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)amine](/img/structure/B2471112.png)

![8-Acetyl-1,2,4,5-tetrahydro-benzo[c]azepin-3-one](/img/structure/B2471114.png)

![2-({6-Methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2471117.png)

![N-Ethyl-N-[(3-fluorophenyl)methyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2471120.png)

![N-benzyl-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2471121.png)

![Tert-butyl N-[[2-[(2-chloropropanoylamino)methyl]-6-oxo-1H-pyrimidin-4-yl]methyl]carbamate](/img/structure/B2471123.png)